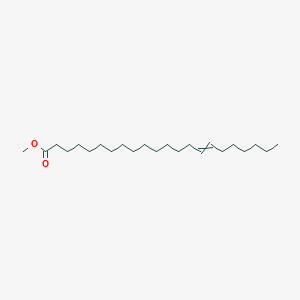![molecular formula C14H14N2O B14508619 N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide CAS No. 63233-47-6](/img/structure/B14508619.png)
N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring attached to a phenyl ring through a methylene bridge, with an acetamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(pyridin-2-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. The reaction can be summarized as follows:
Starting Materials: 4-(pyridin-2-ylmethyl)aniline and acetic anhydride.
Reaction Conditions: Reflux in the presence of pyridine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the acetamide group can form hydrogen bonds with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and a bromine substituent.
N-(2,4-Dimethylphenyl)-2-(4-hydroxy-6-methylpyrimidin-2-ylsulfanyl)acetamide: Contains a pyrimidine ring and a sulfanyl group.
N-(3,5-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide: Features a dimethylphenyl group and a pyrimidine ring.
Uniqueness
N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide is unique due to its specific combination of a pyridine ring and an acetamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
63233-47-6 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-13-7-5-12(6-8-13)10-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
RMFKIYJJXCDYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


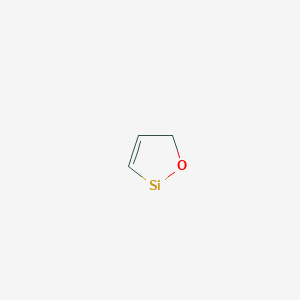
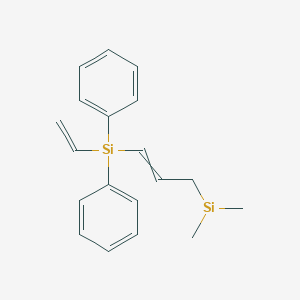

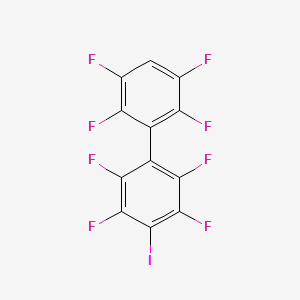
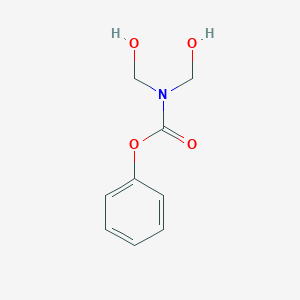

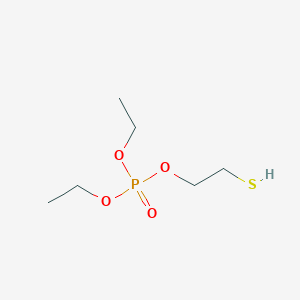

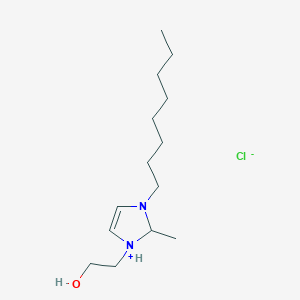

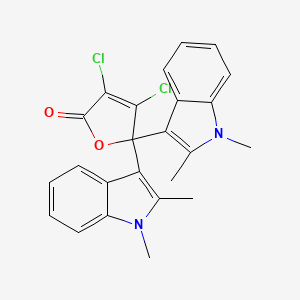
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

